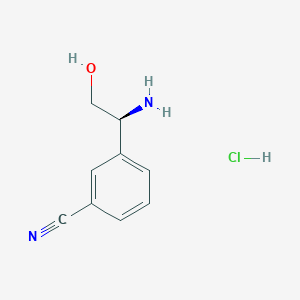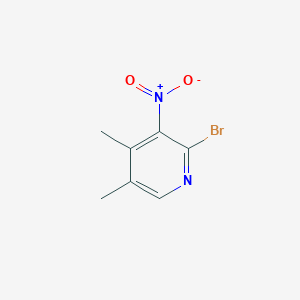![molecular formula C27H27N5O3 B13650595 ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is a complex organic compound known for its potent inhibitory effects on the HER2/ErbB2 receptor, making it a significant candidate in cancer research . This compound is characterized by its intricate structure, which includes a quinazoline core, a pyridine ring, and an ethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the HER2/ErbB2 receptor, a protein-tyrosine kinase involved in cell growth and differentiation . By binding to this receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another HER2/ErbB2 inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with similar structural features.
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is unique due to its specific structure, which allows for high selectivity and potency in inhibiting the HER2/ErbB2 receptor . This selectivity reduces off-target effects and enhances its therapeutic potential.
Properties
Molecular Formula |
C27H27N5O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate |
InChI |
InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32) |
InChI Key |
IKJUNQVKTBWLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
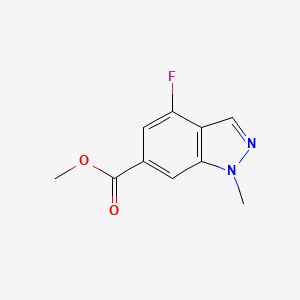
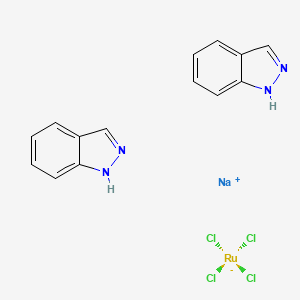
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
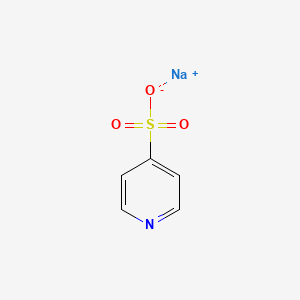
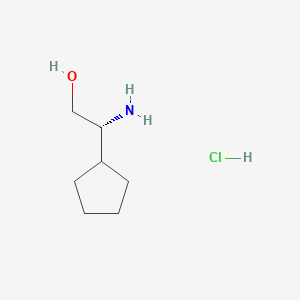
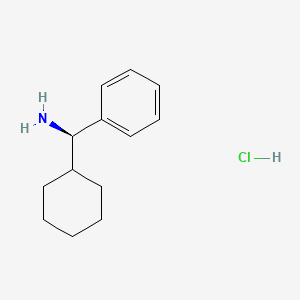
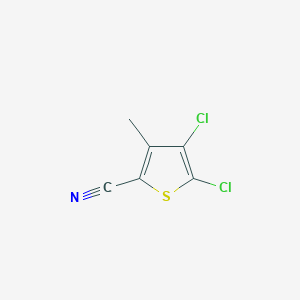
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
